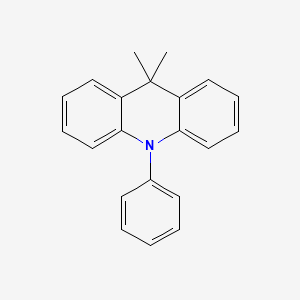

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine

描述

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is an organic compound with the molecular formula C21H19N. It is characterized by its white to light yellow crystalline appearance and is known for its stability at room temperature . This compound is notable for its applications in various fields, including organic electronics and fluorescence studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine typically involves the following steps :

Starting Materials: The synthesis begins with benzophenone and N,N-dimethylaniline.

Reaction with Lithium Reagents: Benzophenone is reacted with lithium diisopropylamide (LDA) to form a lithium enolate intermediate.

Cyclization: The intermediate undergoes cyclization with N,N-dimethylaniline to form the acridine ring structure.

Final Product Formation: The final step involves the methylation of the acridine ring to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

化学反应分析

Types of Reactions: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can convert it into dihydroacridine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products:

Oxidation Products: Acridone derivatives.

Reduction Products: Dihydroacridine derivatives.

Substitution Products: Various substituted acridine compounds.

科学研究应用

Organic Light Emitting Diodes (OLEDs)

Photophysical Properties

DM-PA has been studied extensively for its role in OLED technology. Its derivatives exhibit promising characteristics such as deep-blue electroluminescence and efficient exciton production. Recent research indicates that when incorporated into OLEDs, DM-PA derivatives can achieve exciton production efficiencies of up to 73% in host-free devices and 42% in host-containing devices . The compound's ability to exhibit both prompt fluorescence and thermally activated delayed fluorescence makes it suitable for developing high-performance OLEDs.

Structure-Property Relationships

The efficiency of DM-PA in OLED applications is influenced by its molecular structure. Studies have shown that variations in the linking topology of DM-PA derivatives can lead to significant differences in their photophysical behavior. For instance, para-isomers demonstrate superior triplet harvesting capabilities compared to meta-isomers, which is critical for optimizing device performance .

| Property | Para-Isomer | Meta-Isomer |

|---|---|---|

| Exciton Production Efficiency | 73% | 42% |

| Emission Peak (nm) | Deep-blue (430) | Green (510) |

Photonic Applications

Hybridized Emitter Design

DM-PA is utilized in the design of hybrid emitters that combine locally excited and charge transfer states. This dual functionality allows for enhanced performance in photonic devices, particularly those requiring specific emission characteristics . The ability to tune the emission spectrum by modifying the molecular structure opens avenues for creating tailored materials for various optical applications.

Medicinal Chemistry

Potential Therapeutic Applications

While primarily recognized for its electronic applications, DM-PA and its derivatives have also shown potential in medicinal chemistry. The compound's structural features facilitate interactions with biological targets, which could be leveraged for drug development. Research into its bioactivity has indicated possible roles in protein labeling and modification, suggesting that DM-PA might be useful in biochemical assays and therapeutic contexts .

Computational Studies

Theoretical Insights

Computational approaches have been employed to predict the properties and behaviors of DM-PA derivatives. Time-dependent density functional theory (TDDFT) calculations have provided insights into the excited states of these compounds, aiding in the understanding of their photophysical properties . Such theoretical studies are crucial for guiding experimental investigations and optimizing material design for specific applications.

作用机制

The mechanism of action of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets through its acridine ring structure. This interaction can lead to:

Fluorescence Emission: The compound exhibits fluorescence due to the electronic transitions within the acridine ring.

Catalytic Activity: As a catalyst, it facilitates various organic reactions by stabilizing transition states and lowering activation energies.

相似化合物的比较

9,9-Dimethyl-9,10-dihydroacridine: Similar in structure but lacks the phenyl group.

10-Phenyl-10H-phenothiazine-5,5-dioxide: Shares similar electronic properties but has a different core structure.

Uniqueness: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is unique due to its combination of the acridine ring with a phenyl group and two methyl groups at the 9-position. This structure imparts distinct electronic and luminescent properties, making it highly valuable in various scientific and industrial applications .

生物活性

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine (DMAc) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including organic electronics, fluorescence studies, and medicinal chemistry. This article explores the biological activity of DMAc, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The primary mechanism of action for DMAc involves its role as a fluorescent dye and a potential enzyme inhibitor . It interacts with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking, which can alter the conformation and function of proteins and nucleic acids. These interactions are critical in biochemical assays and imaging techniques.

Biochemical Pathways

DMAc is known to influence several biochemical pathways:

- Cell Signaling : It modulates the activity of transcription factors and alters gene expression profiles.

- Metabolic Enzymes : DMAc interacts with metabolic enzymes, affecting the flux of metabolites through various pathways.

Cellular Effects

Research indicates that DMAc affects cellular processes in various ways:

- Gene Expression : It can lead to significant changes in gene expression through the modulation of transcription factors.

- Metabolism : DMAc has been shown to interact with metabolic pathways, potentially leading to altered cellular metabolism.

Dosage Effects

The biological effects of DMAc vary significantly with dosage:

- Low Doses : Minimal toxicity; primarily influences cellular signaling pathways.

- High Doses : Can induce oxidative stress and apoptosis, highlighting the importance of dosage in therapeutic applications.

Research Applications

DMAc's unique properties make it suitable for various scientific research applications:

- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.

- Fluorescence Studies : Its fluorescence characteristics make it an ideal candidate for biological imaging and microscopy.

- Catalysis : Serves as a catalyst in organic reactions such as the synthesis of amides and esters.

Case Studies

Several studies have highlighted the biological activity of DMAc:

- Anticancer Activity : Research demonstrated that DMAc derivatives exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Properties : Studies have shown that DMAc displays antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.

- Photophysical Properties : Investigations into the photophysical properties of DMAc derivatives revealed their potential as thermally activated delayed fluorescence (TADF) materials. These materials exhibit long-lived excited states beneficial for OLED applications .

Summary Table of Biological Activities

属性

IUPAC Name |

9,9-dimethyl-10-phenylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUEZIFXPDRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine considered a promising material for OLEDs?

A: this compound exhibits properties that make it suitable as a donor component in thermally activated delayed fluorescence (TADF) emitters, crucial for efficient OLEDs. [, ] Its structure facilitates charge transfer processes, and its high triplet energy levels allow for efficient energy transfer to emissive layers in OLED devices. []

Q2: How does the rigidity of the molecule contribute to its effectiveness in OLEDs?

A: Studies have shown that incorporating this compound into rigid, π-stacked structures enhances its performance in OLEDs. [] This rigid configuration promotes aggregation-induced emission enhancement (AIEE), where the molecule emits light more efficiently in the solid state, improving device efficiency. []

Q3: What role does the this compound moiety play in designing blue TADF emitters?

A: this compound acts as an effective electron donor when paired with suitable acceptor units in TADF emitters. [, , ] By adjusting the acceptor unit and the linker between donor and acceptor, researchers can fine-tune the emission color towards the blue region, which is crucial for achieving high-quality displays. [, ]

Q4: What computational methods are used to study this compound and its derivatives for OLED applications?

A: Researchers utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to understand the electronic and optical properties of this compound-based molecules. [, ] These simulations help predict crucial parameters like singlet-triplet energy gaps (ΔEST) and radiative decay rates, guiding the design of efficient TADF emitters. [, ]

Q5: Have OLED devices been fabricated using this compound-based emitters?

A: Yes, researchers have successfully incorporated this compound-based emitters into OLED devices. [, ] Notably, a study utilizing a π-stacked this compound derivative achieved an impressive external quantum efficiency (EQE) of 28.4%, highlighting its potential for high-performance OLED applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。